molecular formula (netpeptide)C65H89GaN14O18S2 B612814 293295-70-2 CAS No. 293295-70-2

293295-70-2

Número de catálogo: B612814
Número CAS: 293295-70-2
Peso molecular: 1486.52
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

293295-70-2, known as Ga-DOTA-TOC acetate, is a radiopharmaceutical compound comprising gallium-68 (⁶⁸Ga) chelated by the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and conjugated to [Tyr³]-octreotide (TOC), a somatostatin analog . This compound is primarily used in positron emission tomography (PET) imaging for diagnosing neuroendocrine tumors (NETs) by targeting somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed in many NETs . The acetate form enhances solubility and stability, facilitating clinical applications .

The synthesis involves solid-phase peptide synthesis (SPPS) to produce the TOC peptide, followed by amidation to conjugate DOTA. Gallium-68 is then chelated under controlled pH and temperature conditions . Ga-DOTA-TOC acetate combines the high target specificity of octreotide with the radiometal-chelating efficiency of DOTA, enabling precise tumor localization .

Propiedades

Número CAS

293295-70-2

Fórmula molecular

(netpeptide)C65H89GaN14O18S2

Peso molecular

1486.52

Secuencia

Sequence: DOTA(Ga)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide.

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Similarities

DOTA-based radiopharmaceuticals share a common macrocyclic chelator but differ in conjugated peptides or radiometals. Below is a comparative analysis of Ga-DOTA-TOC acetate and its structural/functional analogs:

Compound CAS No. Molecular Formula Chelated Metal Peptide Component Application Key Properties
Ga-DOTA-TOC acetate 293295-70-2 C₆₅H₉₄GaN₁₅O₁₈S₂ ⁶⁸Ga [Tyr³]-Octreotide PET Imaging (Diagnostic) High SSTR2 affinity (IC₅₀: 1.3 nM), rapid renal clearance, 68-minute half-life
DOTATOC 204318-14-9 C₆₅H₉₄N₁₅O₁₈S₂ None (precursor) [Tyr³]-Octreotide Precursor for radiometal labeling Requires post-synthesis radiolabeling; compatible with ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y
Lu-DOTA-TATE (Lutathera) 437608-50-9 C₆₆H₉₆LuN₁₅O₁₈S₂ ¹⁷⁷Lu [Tyr³]-Octreotate Radionuclide Therapy High tumor retention, β⁻ emitter for targeted therapy; log P: -3.2
DOTA 60239-18-1 C₁₆H₂₈N₄O₈ N/A None Chelator scaffold Binds trivalent metals (Ga³⁺, In³⁺, Lu³⁺); stability constant (log K): 29.3 for Ga³⁺

Key Differences

Chelated Metal and Application: Ga-DOTA-TOC acetate uses ⁶⁸Ga, a positron emitter, for diagnostic imaging, whereas Lu-DOTA-TATE employs ¹⁷⁷Lu, a β⁻ emitter, for therapeutic destruction of tumor cells . DOTATOC serves as a non-radiolabeled precursor, enabling flexibility in radiometal selection (e.g., ⁶⁸Ga for imaging or ¹⁷⁷Lu for therapy) .

Peptide Modifications: Octreotide (TOC) vs. Octreotate (TATE): TATE (DOTA-[Tyr³]-octreotate) has a carboxyl-terminal threonine replaced with threoninol, enhancing SSTR2 affinity (IC₅₀: 0.2 nM vs. 1.3 nM for TOC) .

Pharmacokinetics :

  • Ga-DOTA-TOC acetate exhibits faster clearance (t₁/₂: ~68 minutes) compared to Lu-DOTA-TATE (t₁/₂: ~6.7 days), reflecting differences in emission type and therapeutic requirements .

Stability and Log P :

  • DOTA complexes with ⁶⁸Ga show superior in vivo stability compared to older chelators like DTPA. Log P values (e.g., -3.2 for Lu-DOTA-TATE) correlate with hydrophilicity and renal excretion efficiency .

Research Findings

  • Clinical Efficacy :

    • In a phase III trial, Ga-DOTA-TOC PET/CT demonstrated 98% sensitivity and 95% specificity in detecting NETs, outperforming conventional imaging .
    • Lu-DOTA-TATE (Lutathera) achieved a 79% disease control rate in progressive midgut NETs, validating its therapeutic role .
  • Comparative Biodistribution :

    • Ga-DOTA-TOC accumulates rapidly in SSTR2-positive tumors (peak uptake at 60–90 minutes post-injection), while Lu-DOTA-TATE shows prolonged retention (≥7 days), optimizing therapeutic radiation delivery .
  • Synthetic Challenges :

    • Radiolabeling efficiency for Ga-DOTA-TOC exceeds 95% under optimized conditions (pH 4.0, 95°C), whereas Lu-DOTA-TATE requires higher temperatures (≥100°C) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.